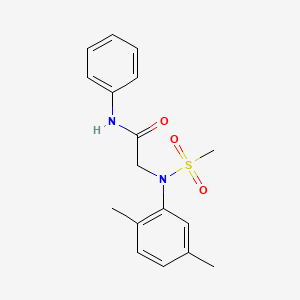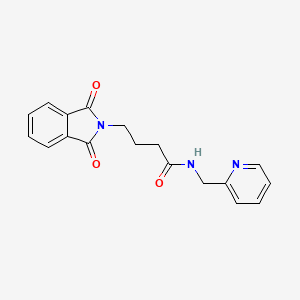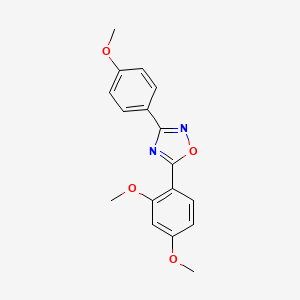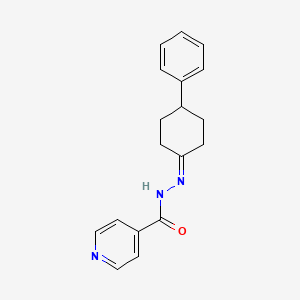![molecular formula C19H21N3S B5775750 N-(2,3-dimethylphenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea](/img/structure/B5775750.png)
N-(2,3-dimethylphenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,3-dimethylphenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound, also known as DIMPI, is a thiourea derivative that has been synthesized using a variety of methods. In
作用机制
The mechanism of action of N-(2,3-dimethylphenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea involves the inhibition of various enzymes and signaling pathways. The compound has been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in gene expression and are often overexpressed in cancer cells. Additionally, N-(2,3-dimethylphenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea has been shown to inhibit the activity of protein kinase C (PKC), which is involved in various signaling pathways. The inhibition of these enzymes and pathways leads to the induction of apoptosis and inhibition of cell growth.
Biochemical and Physiological Effects:
N-(2,3-dimethylphenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea has been shown to have various biochemical and physiological effects. In cancer cells, the compound induces apoptosis and inhibits angiogenesis, leading to the inhibition of cell growth. In the brain, N-(2,3-dimethylphenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea has been shown to reduce oxidative stress and inflammation, leading to neuroprotective effects. In the immune system, the compound modulates the immune response, leading to potential therapeutic applications for autoimmune diseases.
实验室实验的优点和局限性
N-(2,3-dimethylphenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea has several advantages for lab experiments. The compound has been shown to be stable and easy to synthesize. Additionally, it has a high affinity for HDACs and PKC, making it a potential therapeutic agent for cancer and other diseases. However, one limitation of the compound is that it has low solubility in water, which can make it difficult to work with in certain experiments.
未来方向
There are several future directions for research on N-(2,3-dimethylphenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea. One direction is to explore the potential use of the compound in combination with other drugs for the treatment of cancer and other diseases. Another direction is to study the compound's effects on other enzymes and signaling pathways to better understand its mechanism of action. Additionally, further research is needed to explore the compound's potential use in treating neurodegenerative diseases and autoimmune disorders.
Conclusion:
N-(2,3-dimethylphenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea is a chemical compound that has shown promise in various scientific research fields. The compound has been synthesized using various methods and has been shown to have potential applications in cancer research, neuroscience, and immunology. Its mechanism of action involves the inhibition of various enzymes and signaling pathways, leading to the induction of apoptosis and inhibition of cell growth. While the compound has several advantages for lab experiments, there are also limitations to its use. Future research directions include exploring the compound's potential use in combination with other drugs and studying its effects on other enzymes and signaling pathways.
合成方法
The synthesis of N-(2,3-dimethylphenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea has been achieved using various methods. One of the most common methods involves the reaction of 2,3-dimethylaniline and indole-3-ethyl isothiocyanate in the presence of a base such as sodium hydroxide. The reaction yields the desired product, which can be purified using column chromatography.
科学研究应用
N-(2,3-dimethylphenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea has been studied extensively for its potential applications in various fields, including cancer research, neuroscience, and immunology. In cancer research, N-(2,3-dimethylphenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroscience, the compound has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, N-(2,3-dimethylphenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea has been shown to modulate the immune response, making it a potential therapeutic agent for autoimmune diseases.
属性
IUPAC Name |
1-(2,3-dimethylphenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3S/c1-13-6-5-9-17(14(13)2)22-19(23)20-11-10-15-12-21-18-8-4-3-7-16(15)18/h3-9,12,21H,10-11H2,1-2H3,(H2,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOTOJLXDMONSGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=S)NCCC2=CNC3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-dimethylphenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-methyl-N-phenyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B5775676.png)


![N'-(6,6-dimethyl-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-yl)-N,N-diethyl-1,2-ethanediamine](/img/structure/B5775695.png)
![methyl 2-({[(2-pyridinylmethyl)amino]carbonothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5775702.png)
![4-[4-phenoxy-5-(trifluoromethyl)-1H-pyrazol-3-yl]-1,3-benzenediol](/img/structure/B5775709.png)
![2-[4-(4-morpholinyl)benzylidene]-1-benzothiophen-3(2H)-one](/img/structure/B5775720.png)




![4-[(phenylthio)methyl]-N-(2-pyridinylmethyl)benzamide](/img/structure/B5775766.png)
![4-[(2-allyl-6-methoxyphenoxy)methyl]benzoic acid](/img/structure/B5775781.png)
![methyl 3-[(4-methyl-1-piperidinyl)sulfonyl]benzoate](/img/structure/B5775786.png)